molecular formula C9H17NO4 B038371 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid CAS No. 124072-61-3

3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid

Cat. No. B038371
M. Wt: 203.24 g/mol
InChI Key: BBIFRGBXCKOUBW-UHFFFAOYSA-N
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Patent
US08106221B2

Procedure details

To a mixture of sodium hydroxide (112 g, 2.8 mol) in THF (1200 mL) and EtOH (1800 mL) was added ethyl 3-(tert-butoxycarbonyl(methyl)amino)propanoate (300 g, 1.4 mol). The resulting mixture was stirred for 3 h. The mixture was diluted with water (1000 mL) and evaporated to remove volatiles. The water phase was washed with CH2Cl2 (800 mL×3). The inorganic layer was cooled in an ice bath and acidified with 1 N HCl until the pH was adjusted to 1-2. CH2Cl2 (1000 mL×4) was quickly added to extract the product acid. The organic phase was dried over anhydrous Na2SO4 and concentrated to give 3-(tert-butoxycarbonyl(methyl)amino)propanoic acid (208 g, 73.2%) as oil, which was used in the next step without further purification.
Quantity
112 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([O:7][C:8]([N:10]([CH3:18])[CH2:11][CH2:12][C:13]([O:15]CC)=[O:14])=[O:9])([CH3:6])([CH3:5])[CH3:4]>C1COCC1.CCO.O>[C:3]([O:7][C:8]([N:10]([CH3:18])[CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[O:9])([CH3:6])([CH3:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1800 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(CCC(=O)OCC)C
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove volatiles
WASH
Type
WASH
Details
The water phase was washed with CH2Cl2 (800 mL×3)
TEMPERATURE
Type
TEMPERATURE
Details
The inorganic layer was cooled in an ice bath
ADDITION
Type
ADDITION
Details
CH2Cl2 (1000 mL×4) was quickly added
EXTRACTION
Type
EXTRACTION
Details
to extract the product acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(CCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 208 g
YIELD: PERCENTYIELD 73.2%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.